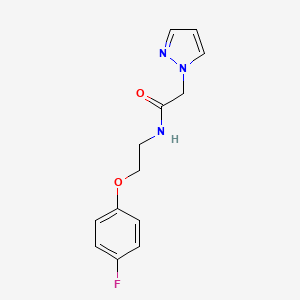N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide
CAS No.: 1207036-34-7
VCID: VC4637901
Molecular Formula: C13H14FN3O2
Molecular Weight: 263.272
* For research use only. Not for human or veterinary use.

| Description |
N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic organic compound with a molecular structure that incorporates a fluorophenoxy group, a pyrazole ring, and an acetamide moiety. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological and pharmacological activities. The structural features of this compound make it a candidate for various applications in medicinal chemistry and drug discovery. SynthesisThe synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions:
This synthetic route allows for modifications to optimize biological activity. Biological ActivitiesCompounds containing pyrazole and fluorophenoxy groups have demonstrated various biological activities, including:
While specific data on N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide is limited, its structural analogs suggest potential utility in these areas. ApplicationsN-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide has potential applications in:
|
|---|---|
| CAS No. | 1207036-34-7 |
| Product Name | N-(2-(4-fluorophenoxy)ethyl)-2-(1H-pyrazol-1-yl)acetamide |
| Molecular Formula | C13H14FN3O2 |
| Molecular Weight | 263.272 |
| IUPAC Name | N-[2-(4-fluorophenoxy)ethyl]-2-pyrazol-1-ylacetamide |
| Standard InChI | InChI=1S/C13H14FN3O2/c14-11-2-4-12(5-3-11)19-9-7-15-13(18)10-17-8-1-6-16-17/h1-6,8H,7,9-10H2,(H,15,18) |
| Standard InChIKey | WFEYVBZQXUSMLT-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)CC(=O)NCCOC2=CC=C(C=C2)F |
| Solubility | not available |
| PubChem Compound | 49670615 |
| Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume